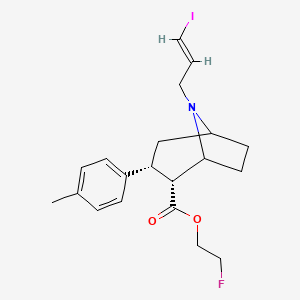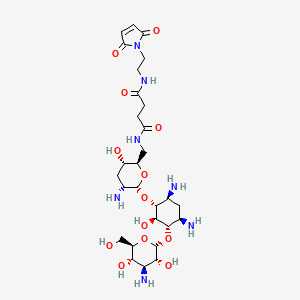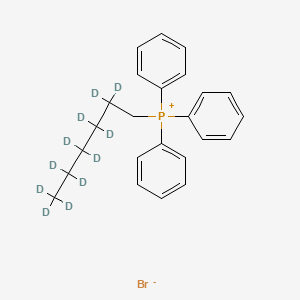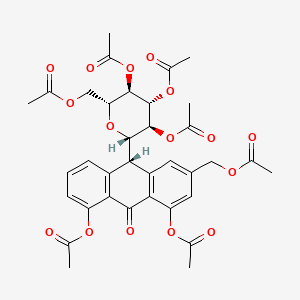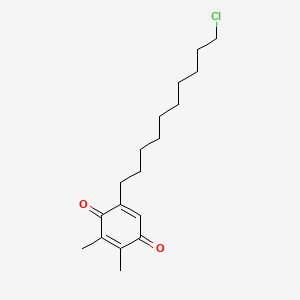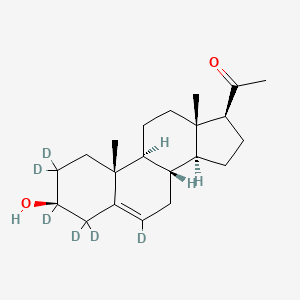
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.3917
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitroquinolin-4-yl with piperazine-1-carboxylate under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of reagents and solvents. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amino derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Quinoline derivatives: These compounds share structural similarities and may have similar biological activities.
Piperazine derivatives: These compounds also contain the piperazine ring and may exhibit similar chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C18H22N4O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-10-8-20(9-11-21)16-6-7-19-15-5-4-13(22(24)25)12-14(15)16/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
CZLFYOSDGDJMGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
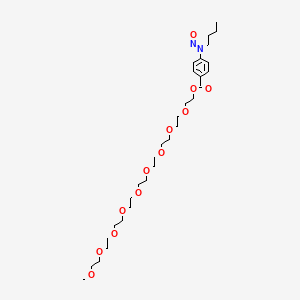
![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)

